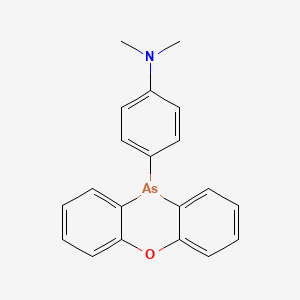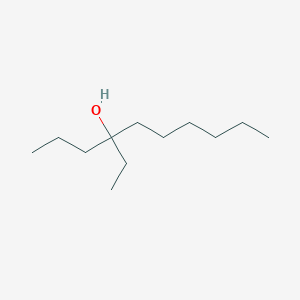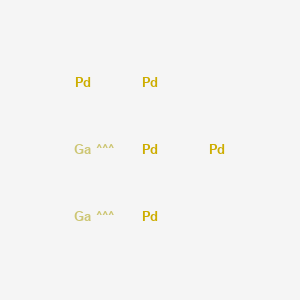
6-(Bromomethyl)-4-methyl-2H-1-benzopyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Bromomethyl)-4-methyl-2H-1-benzopyran-2-one is an organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by a bromomethyl group attached to the sixth position of the benzopyran ring and a methyl group at the fourth position. Benzopyran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)-4-methyl-2H-1-benzopyran-2-one typically involves the bromomethylation of 4-methyl-2H-1-benzopyran-2-one. One common method includes the use of paraformaldehyde and hydrobromic acid in acetic acid as reagents. The reaction is carried out under reflux conditions to achieve the desired bromomethylation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine-containing reagents.
化学反応の分析
Types of Reactions
6-(Bromomethyl)-4-methyl-2H-1-benzopyran-2-one undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the bromomethyl group or other parts of the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can introduce hydroxyl or carbonyl groups.
科学的研究の応用
6-(Bromomethyl)-4-methyl-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where benzopyran derivatives have shown efficacy.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
作用機序
The mechanism of action of 6-(Bromomethyl)-4-methyl-2H-1-benzopyran-2-one involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the modification of proteins, nucleic acids, and other biomolecules, potentially altering their function and activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
類似化合物との比較
Similar Compounds
4-Methyl-2H-1-benzopyran-2-one: Lacks the bromomethyl group but shares the core benzopyran structure.
6-Chloromethyl-4-methyl-2H-1-benzopyran-2-one: Similar structure with a chloromethyl group instead of a bromomethyl group.
6-(Hydroxymethyl)-4-methyl-2H-1-benzopyran-2-one: Contains a hydroxymethyl group instead of a bromomethyl group.
Uniqueness
6-(Bromomethyl)-4-methyl-2H-1-benzopyran-2-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and potential biological activity. The bromine atom enhances the electrophilicity of the methyl group, making it more reactive in nucleophilic substitution reactions compared to its chloro or hydroxy counterparts.
特性
CAS番号 |
53138-24-2 |
|---|---|
分子式 |
C11H9BrO2 |
分子量 |
253.09 g/mol |
IUPAC名 |
6-(bromomethyl)-4-methylchromen-2-one |
InChI |
InChI=1S/C11H9BrO2/c1-7-4-11(13)14-10-3-2-8(6-12)5-9(7)10/h2-5H,6H2,1H3 |
InChIキー |
SZVUZVCXAOVMTA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[2-(4-Chlorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine](/img/structure/B14648206.png)





![4-Acetamido-N-[4-(dimethylamino)phenyl]butanamide](/img/structure/B14648227.png)
![2,2'-[3-Chloro-2-(chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B14648232.png)
![[1,2,4]Triazolo[1,5-a]pyrimidine, 2-(4-methylphenyl)-, 1-oxide](/img/structure/B14648239.png)
![3-[(Dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxanyl--water (1/1)](/img/structure/B14648250.png)
![3-Chloro-2-[(3-chloroprop-1-en-2-yl)sulfanyl]prop-1-ene](/img/structure/B14648251.png)
![Ethyl 3-[(2-cyanoethyl)(ethyl)phosphoryl]propanoate](/img/structure/B14648259.png)
![2-[3-(Naphthalen-2-yl)-3-oxopropanoyl]benzoic acid](/img/structure/B14648277.png)
